

Application Note: Determination of Imibenconazole in Vegetables using UPLC-MS/MS

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Compound of Interest		
Compound Name:	Imibenconazole	
Cat. No.:	B1207236	Get Quote

Introduction

Imibenconazole is a triazole fungicide used to control a range of fungal diseases in fruits, vegetables, and ornamental plants.[1] Its application necessitates sensitive and reliable analytical methods to monitor its residue levels in agricultural products to ensure food safety and compliance with regulatory limits. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Imibenconazole in various vegetable matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, providing high-throughput analysis with excellent accuracy and precision. [2]

Principle

The method involves the extraction of **Imibenconazole** from homogenized vegetable samples using acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The final extract is then analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for the detection and quantification of the target analyte.

Experimental Protocols



- 1. Materials and Reagents
- Imibenconazole analytical standard (purity >98%)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented vegetables)
- Syringe filters (0.22 μm, PTFE)
- 2. Standard Solution Preparation
- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Imibenconazole standard and dissolve it in 100 mL of methanol. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 μ g/L to 100 μ g/L.[3]
- 3. Sample Preparation (QuEChERS Method)
- Homogenization: Weigh 10 g of a representative portion of the vegetable sample and homogenize it.
- Extraction:



- Place the 10 g homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
 - Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For highly pigmented vegetables like spinach or bell peppers, add 7.5 mg of GCB.
 - Vortex for 30 seconds.
- · Final Centrifugation and Filtration:
 - Centrifuge at 10,000 rpm for 5 minutes.
 - $\circ~$ Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.
- 4. UPLC-MS/MS Instrumental Conditions
- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:



Time (min)	Flow Rate (mL/min)	%A	%В
0.0	0.3	95	5
1.0	0.3	95	5
8.0	0.3	5	95
10.0	0.3	5	95
10.1	0.3	95	5

| 12.0 | 0.3 | 95 | 5 |

• Injection Volume: 5 μL

• Column Temperature: 40°C

• Autosampler Temperature: 10°C

Mass Spectrometer: Waters Xevo TQ-S or equivalent

• Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.0 kV

• Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

• Cone Gas Flow: 50 L/hr

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for Imibenconazole:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Imibenconaz ole (Quantifier)	411.0	125.1	0.05	30	25
Imibenconaz ole (Qualifier)	411.0	171.1	0.05	30	15

Data Presentation

Method Validation Summary

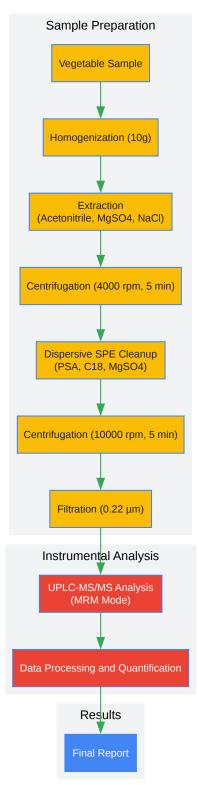
The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) in various vegetable matrices.

Parameter	Result		
Linearity Range	1.0 - 100 μg/L[3]		
Correlation Coefficient (r²)	> 0.998[3]		
Limit of Detection (LOD)	1.0 μg/kg[3]		
Limit of Quantification (LOQ)	5.0 μg/kg		
Recovery (%)			
Lettuce (spiked at 10 μg/kg)	95.2		
Tomato (spiked at 10 μg/kg)	98.7		
Cucumber (spiked at 10 μg/kg)	92.5		
Precision (RSD, %)			
Lettuce (n=6)	4.8		
Tomato (n=6)	3.5		
Cucumber (n=6)	6.2		



Visualizations

UPLC-MS/MS Workflow for Imibenconazole Analysis



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Caption: Experimental workflow for **Imibenconazole** determination.

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References

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- 2. Imibenconazole | 86598-92-7 | Benchchem [benchchem.com]
- 3. "Determination of imibenconazole in fruits and vegetables by ultra high" by CHEN Jingchun, CHEN Sheng et al. [ifoodmm.cn]
- To cite this document: BenchChem. [Application Note: Determination of Imibenconazole in Vegetables using UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207236#uplc-ms-ms-for-determining-imibenconazole-in-vegetables]

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